

Application of Diisoamyl disulfide as a flavoring agent in food industry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Diisoamyl disulfide*

Cat. No.: B147390

[Get Quote](#)

An In-Depth Guide to the Application of **Diisoamyl Disulfide** as a Flavoring Agent in the Food Industry

Introduction: Unveiling the Essence of Savory Flavors

Diisoamyl disulfide (CAS No. 2051-04-9) is a sulfur-containing organic compound that has carved a significant niche in the flavor and fragrance industry.^[1] Structurally, it is characterized by two isoamyl groups linked by a disulfide bond.^[1] While naturally occurring in some plants, the version used in the food industry is typically synthetic, ensuring high purity and consistency. Its primary function is as a flavoring agent, valued for its potent ability to impart complex, savory notes that are difficult to achieve with other compounds.^{[2][3]} This guide provides a comprehensive overview for researchers and product developers on the effective and safe application of **diisoamyl disulfide**, moving from its fundamental properties to detailed, field-proven protocols.

Section 1: Physicochemical and Organoleptic Profile

Understanding the fundamental characteristics of **diisoamyl disulfide** is paramount to its successful application. It is a clear, colorless to pale yellow liquid with a distinct, powerful aroma.^{[2][4]} Its high boiling point and insolubility in water necessitate specific handling and incorporation techniques, particularly in aqueous food systems.^{[2][4][5]}

The organoleptic properties are its most defining feature. The aroma is often described as a "sweet onion" or "garlic-like" character.[\[1\]](#)[\[6\]](#) This profile allows it to serve as a foundational element in building complex savory flavors, such as roasted onion, sautéed garlic, and rich, meaty notes, adding a layer of authenticity and depth to food products.[\[7\]](#)

Table 1: Key Physicochemical and Regulatory Properties of **Diisoamyl Disulfide**

Property	Value	Source(s)
IUPAC Name	3-methyl-1-(3-methylbutyl)disulfanyl)butane	[2]
Synonyms	Bis(3-methylbutyl) disulfide, Isopentyl disulfide	[1]
CAS Number	2051-04-9	[1] [2]
Molecular Formula	C ₁₀ H ₂₂ S ₂	[1] [2] [4]
Molecular Weight	206.41 g/mol	[2]
Appearance	Clear colourless to pale yellow liquid	[2] [4]
Odor Profile	Sweet, onion, savory, garlic-like	[1] [2]
Solubility	Practically insoluble in water; Soluble in ethanol	[2] [4]
Boiling Point	~248 °C	[5]
Density	0.912 - 0.922 g/cm ³ (at 20°C)	[2]
FEMA Number	4575	[2] [8]
JECFA Number	1930	[2] [8]
GRAS Status	Generally Recognized as Safe (GRAS)	[2] [8] [9]

Section 2: Regulatory Status and Safety Considerations

Diisoamyl disulfide is recognized as a safe flavoring substance by major international regulatory bodies. It holds Generally Recognized as Safe (GRAS) status from the Flavor and Extract Manufacturers Association (FEMA), under FEMA number 4575.[\[2\]](#)[\[8\]](#)[\[10\]](#) The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated it and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[\[2\]](#) This authoritative backing provides a strong foundation for its use in food product development globally.

Section 3: Strategic Applications in Food Systems

The utility of **diisoamyl disulfide** spans a wide range of savory food products. Its potent, sulfurous notes are instrumental in creating authentic flavor profiles that mimic cooked or processed characteristics.

- Savory Snacks and Seasonings: It provides a foundational roasted onion and garlic note in potato chips, crackers, and extruded snacks. In seasoning blends, it adds complexity and a savory depth that complements herbs and spices.
- Soups, Sauces, and Gravies: In broths and sauces, it enhances the perception of meatiness and provides a rich, cooked flavor base. It is particularly effective in products where thermal processing might diminish natural volatile aromas.
- Meat and Meat Analogue Products: For processed meats and plant-based meat alternatives, **diisoamyl disulfide** can introduce a crucial savory, slightly roasted, and umami-rich character, improving the overall flavor profile and consumer acceptance.[\[7\]](#)[\[11\]](#)
- Ready Meals: It helps to restore or boost the savory notes that can be lost during the retorting or freezing of prepared meals.

Table 2: Recommended Starting Usage Levels of **Diisoamyl Disulfide**

Food Category	Recommended Level (ppm, as consumed)	Rationale for Use
Soups and Sauces	0.1 - 1.0 ppm	To build a savory, cooked onion/garlic base and enhance meatiness.
Savory Baked Goods	0.5 - 2.0 ppm	For a persistent roasted flavor in crackers and savory biscuits.
Seasoning Blends	5.0 - 20.0 ppm	As a potent component in dry blends for topical application.
Meat Products	0.2 - 1.5 ppm	To add a subtle roasted, savory note that complements the meat's natural flavor.
Plant-Based Meats	0.5 - 2.5 ppm	To create a more authentic meaty and savory flavor profile.

Note: These are starting recommendations. Optimal levels must be determined through sensory testing in the specific food matrix.

Section 4: Application Protocols and Methodologies

Protocol 1: Quality Control and Purity Verification of Diisoamyl Disulfide

Causality: Before any application, verifying the identity and purity of the raw material is a critical self-validating step. Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for analyzing volatile flavor compounds due to its ability to separate complex mixtures and provide structural information for each component.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Methodology:

- **Sample Preparation:** Prepare a 100 ppm solution of **diisoamyl disulfide** in high-purity ethanol. This dilution is crucial to avoid saturating the detector and to ensure a sharp

chromatographic peak.

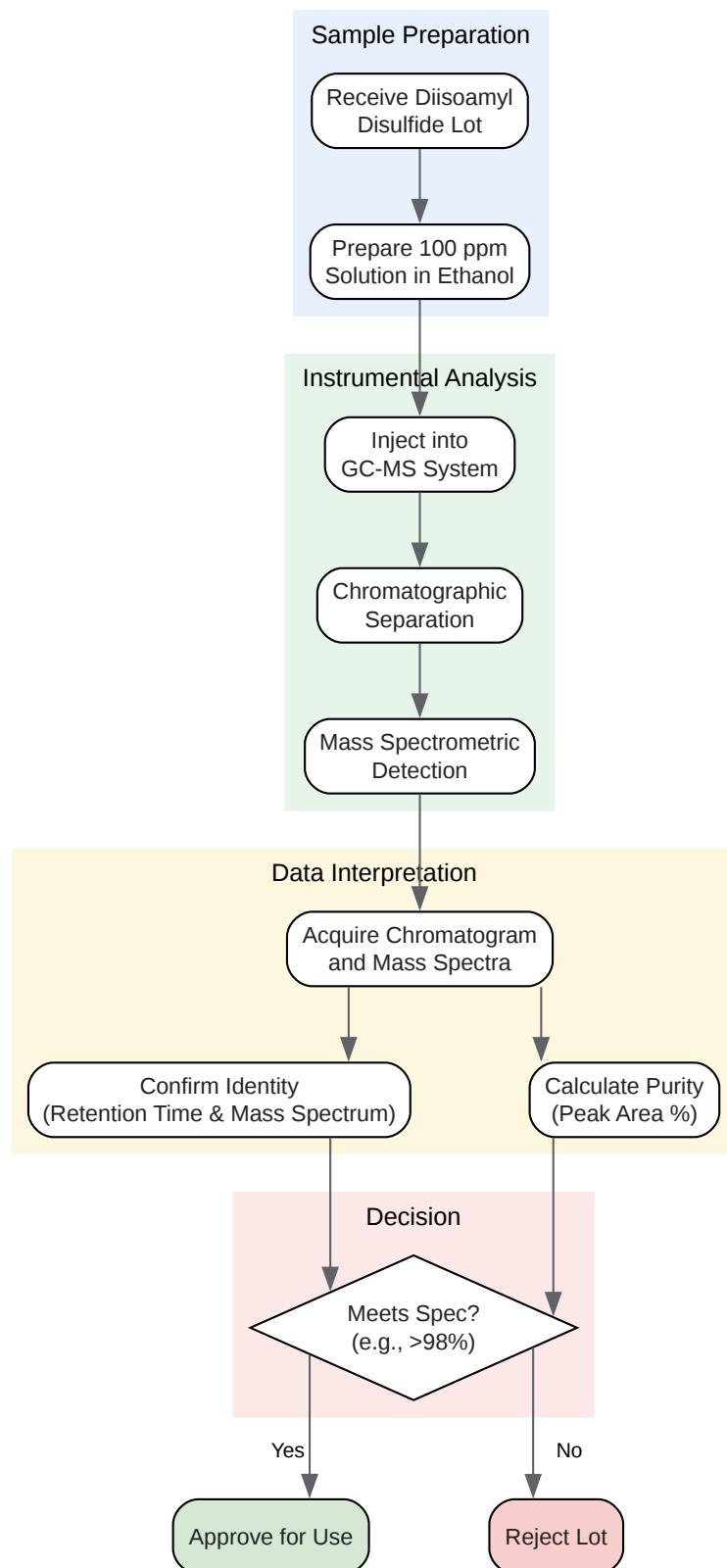
- GC-MS System Configuration:

- Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.
- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is ideal for separating sulfur compounds based on their boiling points.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Program: Start at 60°C for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes. This temperature program ensures the elution of the target compound and any potential impurities.
- MS Detector: Electron Ionization (EI) at 70 eV. Scan range from 40 to 350 m/z.

- Data Analysis:

- Identity Confirmation: The retention time of the major peak should match that of a certified reference standard. The mass spectrum should show characteristic fragment ions for **diisoamyl disulfide**, which can be confirmed against a spectral library (e.g., NIST).
- Purity Assessment: Calculate the peak area percentage. For food-grade material, the purity of **diisoamyl disulfide** should typically be ≥98%.

Diagram 1: Quality Control Workflow for **Diisoamyl Disulfide**

[Click to download full resolution via product page](#)

Caption: Workflow for GC-MS quality control of incoming **diisoamyl disulfide**.

Protocol 2: Descriptive Sensory Evaluation

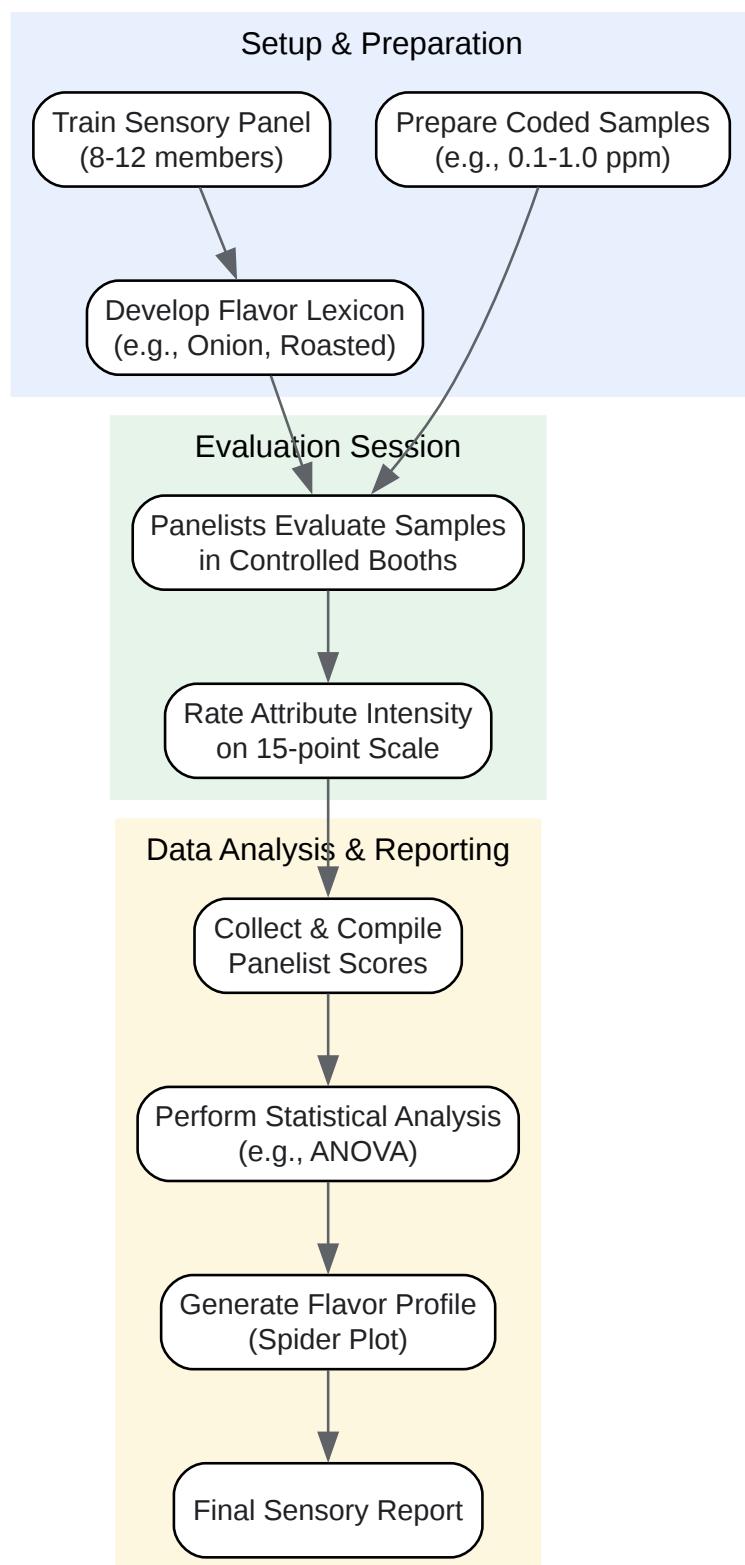
Causality: Instrumental analysis confirms purity, but only sensory evaluation can characterize the flavor profile and intensity.[15] A Quantitative Descriptive Analysis (QDA) method provides a detailed, reproducible "flavor fingerprint" of the ingredient, which is essential for predicting its impact in a final product and ensuring batch-to-batch consistency.[16]

Methodology:

- Panelist Selection and Training:
 - Select 8-12 panelists based on their sensory acuity and ability to describe perceptions.[16]
 - Conduct training sessions where panelists are exposed to reference standards for relevant aroma attributes (e.g., fresh onion, roasted garlic, sulfurous, sweet, savory). This builds a common vocabulary, which is crucial for reliable data.[13]
- Sample Preparation for Evaluation:
 - Prepare a series of dilutions of **diisoamyl disulfide** in a neutral medium, such as deodorized vegetable oil or a 2% ethanol/water solution. Typical concentrations for evaluation might be 0.1, 0.5, and 1.0 ppm.
 - Present approximately 10 mL of each sample, coded with random three-digit numbers, in sealed, odor-free containers.
- Evaluation Procedure:
 - Panelists evaluate the samples in individual sensory booths under controlled lighting and ventilation.[13]
 - Panelists rate the intensity of pre-defined flavor attributes (e.g., 'Onion', 'Garlic', 'Sulfurous', 'Roasted', 'Sweet', 'Savory') on a 15-point unstructured line scale, anchored from 'None' to 'Very Intense'.
- Data Analysis:

- Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant differences between samples for each attribute.
- Visualize the results using a spider plot or radar chart to create a comprehensive flavor profile for the ingredient.

Diagram 2: Sensory Evaluation Process Flow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CAS 2051-04-9: Diisoamyldisulfide | CymitQuimica [cymitquimica.com]
- 2. Diisoamyl disulfide | C10H22S2 | CID 74915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DIISOAMYL DISULFIDE | 2051-04-9 [chemicalbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. DIISOAMYL DISULFIDE | 2051-04-9 [amp.chemicalbook.com]
- 6. diisoamyl disulfide, 2051-04-9 [thegoodsentscompany.com]
- 7. Diethyl Disulfide (110-81-6) | Aroma & Industrial Chemical Supplier [chemicalbull.com]
- 8. femaflavor.org [femaflavor.org]
- 9. femaflavor.org [femaflavor.org]
- 10. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 11. Preparation of meaty flavor additive from soybean meal through the Maillard reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. studysmarter.co.uk [studysmarter.co.uk]
- 13. Sensory assessment: How to implement flavour evaluation [everglowspirits.com]
- 14. Sensory analysis – How flavour tests support product development - Tentamus Group [tentamus.com]
- 15. How to validate flavorings: aroma testing and sensory evaluation [mbrfingredients.com.br]
- 16. foodresearchlab.com [foodresearchlab.com]
- To cite this document: BenchChem. [Application of Diisoamyl disulfide as a flavoring agent in food industry]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b147390#application-of-diisoamyl-disulfide-as-a-flavoring-agent-in-food-industry>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com